PTK6-IN-21b is classified as a small molecule inhibitor targeting the PTK6 enzyme. It is synthesized through chemical processes aimed at optimizing its binding affinity and selectivity towards the PTK6 active site. The compound's development is part of ongoing research to explore targeted therapies for cancers where PTK6 is overexpressed or aberrantly activated .
The synthesis of PTK6-IN-21b typically involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that can be modified through various chemical reactions, including:
The synthetic route must be optimized for yield and purity, often involving analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the structure and assess purity levels .
The molecular structure of PTK6-IN-21b can be characterized by its specific functional groups that allow for interaction with the active site of PTK6. Key structural features include:
The compound's three-dimensional structure can be analyzed using X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into how it fits into the active site of PTK6 .
PTK6-IN-21b undergoes specific chemical reactions when interacting with PTK6. The primary reaction involves competitive inhibition where the compound binds to the active site of PTK6, preventing substrate phosphorylation. This interaction can be characterized by:
These analyses help elucidate the effectiveness of PTK6-IN-21b as a therapeutic agent .
The mechanism by which PTK6-IN-21b exerts its effects involves:
Data from cellular assays indicate that downregulation of PTK6 via inhibition can enhance apoptosis in cancer cells, suggesting a potential therapeutic benefit .
PTK6-IN-21b exhibits several notable physical and chemical properties:
Characterization studies often involve assessing these properties through various analytical methods .
PTK6-IN-21b has significant potential applications in cancer research, particularly:
Ongoing research continues to explore these applications, aiming to translate findings into clinical settings .
PTK6 (BRK) is a non-receptor tyrosine kinase composed of three functional domains: an N-terminal SH3 domain, a central SH2 domain, and a C-terminal kinase domain (SH1). Unlike Src-family kinases, PTK6 lacks a myristoylation site, resulting in cytoplasmic and nuclear localization [2] [9]. The SH3 domain binds proline-rich motifs and contributes to autoinhibition by interacting with the SH2-kinase linker. The SH2 domain recognizes phosphotyrosine motifs (pYEEI consensus) and mediates lipid interactions via residues R131 and R136, facilitating membrane recruitment [4] [6]. The kinase domain adopts a unique "αC-helix out" conformation in its inactive state, with autophosphorylation at Y342 in the activation loop required for full activity [3] [9].
Table 1: Key Structural Domains of PTK6
Domain | Functional Motifs | Biological Role | Cancer-Associated Mutations |
---|---|---|---|
SH3 | Hydrophobic pocket (R22, W44) | Substrate recognition; autoinhibition | L16F (renal cell carcinoma) |
SH2 | Phosphotyrosine pocket (R85, H126); Lipid-binding groove (R131, R136) | Phosphoprotein binding; membrane association | R131L (gastric cancer) |
Kinase | ATP-binding site (K219); Activation loop (Y342); Regulatory tail (Y447) | Catalytic activity; autoregulation | V253M, L343F (kinase domain mutants) |
Alternative splicing generates a 15-kDa isoform, ALT-PTK6, which retains the SH3 domain but lacks the SH2 and kinase domains. This isoform competes with full-length PTK6 for SH3-mediated substrate binding, acting as a dominant-negative regulator. The PTK6/ALT-PTK6 ratio is elevated in prostate tumors, suggesting a role in oncogenic switching [2] [4].
The PTK6 gene resides at chromosome 20q13.3, adjacent to the SRMS kinase gene. This locus is frequently amplified in breast (20–30%), ovarian (15%), and colorectal cancers (12%), driving overexpression. Evolutionary analyses indicate divergence from Src-family kinases, with conserved SH3/SH2 domains but distinct regulatory mechanisms [2] [9] [10].
In normal gastrointestinal and skin epithelia, PTK6 promotes terminal differentiation and apoptosis. Knockout mice exhibit impaired intestinal crypt regeneration and reduced secretory cell production, highlighting its role in tissue homeostasis. Paradoxically, in cancer, PTK6 suppresses apoptosis via Bim downregulation and enhances survival through p38 MAPK activation [1] [6] [10].
PTK6 is hyperactivated by growth factor receptors:
PTK6 is aberrantly expressed in multiple malignancies:
High PTK6 expression predicts aggressive disease:
Table 2: Clinical Relevance of PTK6 in Solid Tumors
Cancer Type | Overexpression Frequency | Key Oncogenic Role | Prognostic Impact |
---|---|---|---|
Breast (HER2+) | 70–80% | HER2 stabilization; Lapatinib resistance | 5-year OS: 65% vs. 82% (low PTK6) |
Prostate | 60–75% | Membrane translocation; EMT induction | 40% higher metastasis risk |
Colorectal | 50–62% | JAK2/STAT3 activation; chemoresistance | 3.2× higher relapse risk |
Table 3: PTK6-IN-21b Chemical Profile
Property | Value |
---|---|
IUPAC Name | (4-((6-Cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)-3-fluorophenyl)(piperazin-1-yl)methanone |
Molecular Formula | C₂₃H₂₃FN₈O |
Molecular Weight | 446.49 g/mol |
CAS Number | Not assigned |
Solubility | Soluble in DMSO |
Purity | >98% |
Mechanism | ATP-competitive PTK6 inhibitor |
In vitro IC₅₀ | <100 nM (kinase assay) |
Stability | >3 years at -20°C |
Source: [1]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7